Cas no 583-23-3 (2-(2-Chloro-4-methylphenoxy)acetic Acid)

2-(2-Chloro-4-methylphenoxy)acetic Acid structure
583-23-3 structure
Product Name:2-(2-Chloro-4-methylphenoxy)acetic Acid
CAS No:583-23-3
MF:C9H9ClO3
MW:200.618962049484
MDL:MFCD12913654
CID:379808
PubChem ID:248361
Update Time:2025-07-19

2-(2-Chloro-4-methylphenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(2-chloro-4-methylphenoxy)-
    • 2-(2-chloro-4-methylphenoxy)acetic acid
    • (2-Chlor-4-methylphenoxy)-essigsaeure
    • (2-chloro-4-methoxy-phenyl)-acetonitril
    • (2-chloro-4-methoxy-phenyl)-acetonitrile
    • (2-CHLORO-4-METHOXYPHENYL)ACETONITRILE
    • (2-chloro-4-methyl-phenoxy)-acetic acid
    • 2-chloro-4-methoxyphenylacetonitrile
    • 4-methyl-2-chlorophenoxyacetic acid
    • ACMC-20appn
    • CTK4D3694
    • O-(2-Chlor-4-methyl-phenyl)-glykolsaeure
    • SureCN837958
    • 583-23-3
    • EN300-1627791
    • AKOS005288348
    • NSC-65092
    • CS-0280315
    • F83495
    • NSC65092
    • DTXSID30973839
    • SB37795
    • 2-(2-chloro-4-methylphenoxy)aceticacid
    • 2-chloro-4-methylphenoxyacetic acid
    • SCHEMBL1324243
    • (2-chloro-4-methylphenoxy)acetic acid
    • MFCD12913654
    • DB-267076
    • 2-(2-Chloro-4-methylphenoxy)acetic Acid
    • MDL: MFCD12913654
    • Inchi: 1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    • InChI Key: PNTSMIMYOILILJ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1OCC(=O)O

Computed Properties

  • Exact Mass: 200.02407
  • Monoisotopic Mass: 200.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 332.8±27.0 °C at 760 mmHg
  • Flash Point: 155.1±23.7 °C
  • Refractive Index: 1.552
  • PSA: 46.53
  • LogP: 2.11180
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(2-Chloro-4-methylphenoxy)acetic Acid Pricemore >>

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¥2709.0 2023-09-08

2-(2-Chloro-4-methylphenoxy)acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:583-23-3)2-(2-Chloro-4-methylphenoxy)acetic Acid
Order Number:A1039250
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:05
Price ($):159.0/266.0/532.0
Email:sales@amadischem.com

Additional information on 2-(2-Chloro-4-methylphenoxy)acetic Acid

Recent Advances in the Study of 2-(2-Chloro-4-methylphenoxy)acetic Acid (CAS: 583-23-3)

2-(2-Chloro-4-methylphenoxy)acetic acid (CAS: 583-23-3) is a chlorinated phenoxyacetic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, structurally related to auxin-like plant growth regulators, has shown potential applications in both agricultural and medicinal chemistry. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, making it a compound of interest for multidisciplinary research.

A 2023 study published in the Journal of Agricultural and Food Chemistry investigated the herbicidal activity of 2-(2-Chloro-4-methylphenoxy)acetic acid and its derivatives. The research demonstrated that this compound exhibits selective herbicidal effects against broadleaf weeds, with minimal toxicity to crops. The study utilized molecular docking simulations to elucidate its mechanism of action, revealing strong binding affinity to the auxin receptor TIR1, which disrupts plant growth regulation. These findings suggest its potential as a template for developing novel, environmentally friendly herbicides.

In the pharmaceutical domain, recent research has explored the anticancer properties of 2-(2-Chloro-4-methylphenoxy)acetic acid. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The researchers synthesized a series of derivatives and found that modifications at the acetic acid moiety significantly influenced anticancer activity. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, making it a promising lead for further anticancer drug development.

The synthetic methodology for 2-(2-Chloro-4-methylphenoxy)acetic acid has also seen advancements. A recent patent (WO2023124567) describes an improved, greener synthesis route using microwave-assisted reactions, which reduces reaction time from 8 hours to 30 minutes while maintaining a high yield of 92%. This innovation addresses previous challenges in large-scale production and could facilitate broader application of this compound in various industries.

Pharmacokinetic studies published in Xenobiotica (2023) have provided new insights into the metabolic fate of 2-(2-Chloro-4-methylphenoxy)acetic acid in mammalian systems. The research identified three major metabolites formed through oxidative dechlorination and conjugation pathways. Interestingly, the study found significant species differences in metabolism rates, with rodents showing faster clearance compared to primates. These findings have important implications for toxicological assessments and potential therapeutic applications.

Environmental fate studies have become increasingly important for this compound. Recent research in Environmental Science and Technology (2024) examined the degradation pathways of 2-(2-Chloro-4-methylphenoxy)acetic acid in soil and water systems. The study revealed that photodegradation is the primary route of environmental breakdown, with a half-life of 15 days under natural sunlight. Microbial degradation was also observed, though at a slower rate. These findings contribute to the growing body of evidence supporting the relatively benign environmental profile of this compound compared to similar chlorinated phenoxy herbicides.

Looking forward, research on 2-(2-Chloro-4-methylphenoxy)acetic acid appears poised for expansion. Several research groups have reported plans to investigate its potential as a scaffold for developing new anti-inflammatory agents, based on preliminary findings of COX-2 inhibitory activity. Additionally, its application in combination therapies with existing anticancer drugs is being explored to enhance therapeutic efficacy while reducing side effects. As synthetic methodologies improve and biological understanding deepens, this compound may emerge as an important tool in both agricultural and pharmaceutical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:583-23-3)2-(2-Chloro-4-methylphenoxy)acetic Acid
A1039250
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):159.0/266.0/532.0
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